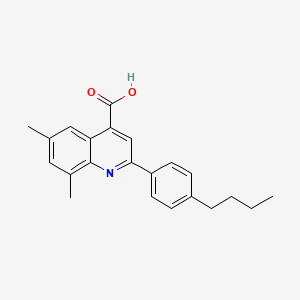

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline solid that has a melting point of 173-174°C and is soluble in methanol and ethanol. This compound is also known as 4-Butyl-2-methyl-6,8-diphenylquinoline-4-carboxylic acid and is commonly abbreviated as BMDQC. It has a molecular weight of 358.4 g/mol and a molecular formula of C21H22NO2.

Scientific Research Applications

Synthetic Studies on Potent Marine Drugs

Research into 4H-Chromene-2-carboxylic acid derivatives, closely related to the quinoline structure, has provided insights into antitumor properties. A key intermediate in this study was synthesized to explore the structural-activity relationship of tetrahydroisoquinoline antitumor antibiotics. The crystal structure supported by spectroscopy and X-ray analysis highlights the potential in marine drug development (Hui-jing Li et al., 2013).

Novel Photolabile Protecting Groups

The development of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline demonstrates the chemical's utility in sensitive biological applications. This compound outperforms previous caging groups in terms of photon quantum efficiency and multiphoton-induced photolysis sensitivity, suggesting its use for in vivo studies (O. Fedoryak & T. M. Dore, 2002).

Cd(II) Complexes from Quinoline Derivatives

A study on cadmium complexes derived from carboxyl-functionalized 2-phenylquinoline derivatives showed potential applications in fluorescent materials and antibacterial agents. These compounds, characterized by elemental analysis, infrared spectra, and X-ray diffraction, exhibit interesting fluorescent behavior and antibacterial activities against common pathogens (Na Lei et al., 2014).

Enol Type Coupling Components

6-Butyl-4-hydroxyquinolin-2-(1H)-one was synthesized and utilized as a coupling component for the synthesis of azo disperse dyes. This study not only presented the chemical's versatile application in dye synthesis but also explored its solvatochromism and pH-dependent color variations, indicating its potential in colorimetric sensors and dye industries (E. M. Rufchahi & M. Mohammadinia, 2014).

Immunomodulatory Potential

Research on a novel immunosuppressant identified a synthetic route to a quinoline derivative with potential immunosuppressive properties. This synthesis approach offers a new method for creating compounds that may have applications in managing autoimmune diseases and transplant rejection (I. Chujo et al., 2001).

Mechanism of Action

Mode of Action

It’s known that boronic acids and their esters, which this compound may be related to, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Boronic acids and their esters are known to participate in sm cross-coupling reactions, which involve the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways, depending on the specific context of the reaction.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water , which could potentially impact their bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid. For instance, the pH level can significantly influence the rate of hydrolysis of boronic esters . Therefore, the physiological environment in which this compound is used could potentially impact its effectiveness.

Safety and Hazards

Properties

IUPAC Name |

2-(4-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-4-5-6-16-7-9-17(10-8-16)20-13-19(22(24)25)18-12-14(2)11-15(3)21(18)23-20/h7-13H,4-6H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQCFXNTUGVSQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)